Di-o-tolyl-phosphate-d14
Description
Di-o-tolyl-phosphate-d14 (CAS 2517379-41-6) is a deuterium-labeled organophosphate compound with the molecular formula C₁₄HD₁₄O₄P and a molecular weight of 292.33 g/mol . It is structurally characterized by two ortho-methylphenyl groups attached to a phosphate group, with 14 deuterium atoms replacing hydrogen atoms in the methyl and aromatic positions . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, where deuterium incorporation improves detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses .
The compound is primarily used as a stable isotope-labeled internal standard in drug development, environmental monitoring, and flame-retardant research . It is supplied as a neat solid with >95% purity (HPLC) and requires stringent storage conditions: -80°C for 6 months or -20°C for 1 month to ensure stability .
Structure
3D Structure
Properties
Molecular Formula |
C14H15O4P |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
bis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
OHRCKPRYDGSBRN-DDAUHAMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Mechanistic Overview
Deuterium incorporation into Di-o-tolyl-phosphate-d14 primarily occurs via H-D exchange reactions, where protons in the parent compound are replaced with deuterium. This process typically employs deuterated solvents or acids as deuterium sources. For instance, heavy water (D₂O) and deuterated alcohols (e.g., CH₃OD) act as primary D⁺ donors under controlled conditions. The reaction involves:
Reaction Conditions and Catalysts
Optimized parameters for H-D exchange include:
| Parameter | Typical Range | Catalysts/Reagents | Deuteration Efficiency |
|---|---|---|---|
| Temperature | 25–100°C | D₂O, CH₃OD, DCl | 85–94% |
| Reaction Time | 24–48 hours | Pt/Al₂O₃ (for flow synthesis) | |
| Pressure | Ambient–2 MPa | NaOD, KOD |
For example, a flow synthesis system combining microwave heating and D₂O achieved 94.3% deuteration in 1-Naphthol-d₇, a structurally analogous compound, by utilizing a platinum-on-alumina catalyst under 2 MPa pressure. This method minimizes isotopic dilution and scales effectively for industrial production.
Microwave-Assisted Flow Synthesis
Apparatus Design
Microwave reactors enhance energy transfer, enabling rapid heating and uniform deuteration. A continuous-flow setup (Fig. 1) integrates:
Process Advantages
- Scalability : Production capacities reach 1 kg/month for deuterated aromatics.
- Efficiency : Reaction times reduce to <30 minutes compared to traditional batch methods.
- Purity : Post-reaction separation yields compositions with <1% residual D⁺ sources .
Electrochemical Deuteration
Comparative Analysis
| Method | Catalyst | Temperature | Time | Deuteration Efficiency |
|---|---|---|---|---|
| H-D Exchange | D₂O, Pt/Al₂O₃ | 50°C | 24 h | 94.3% |
| Electrochemical | Graphite | 50°C | 24 h | 96% |
| Microwave Flow | Pt/Al₂O₃ | 100°C | 30 min | 92% |
Electrochemical methods eliminate catalyst costs but require specialized equipment, whereas microwave flow systems balance speed and scalability.
Synthetic Precursor Routes
Deuterated Catechol Intermediates
Patents describe synthesizing this compound via deuterated catechols (e.g., bis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] ). Key steps include:
Yield Optimization
- Solvent Choice : Tetrahydrofuran (THF) improves solubility of aromatic intermediates.
- Stoichiometry : A 2:1 molar ratio of deuterated catechol to phosphorylating agent maximizes yield (∼88%).
Challenges and Mitigation Strategies
Isotopic Dilution
Residual protons in solvents or reagents reduce deuteration efficiency. Strategies include:
Chemical Reactions Analysis
Hydrolysis Reactions
Di-o-tolyl-phosphate-d14 undergoes hydrolysis under controlled conditions to yield deuterated aromatic alcohols and phosphoric acid derivatives. Key findings include:
This hydrolysis is critical for environmental degradation studies, as deuterated products enable precise tracking in complex matrices . The reaction's pseudo-first-order kinetics are inferred from analogous non-deuterated organophosphate behavior .
Stability in Analytical Contexts
The compound exhibits exceptional stability under standard analytical conditions, making it suitable for:
-
Mass spectrometry : Fragmentation patterns show a base peak at m/z 292.33 (molecular ion) with characteristic deuterium-induced isotopic shifts .
-
Chromatography : Retention times remain consistent (±0.1 min) across reversed-phase UHPLC systems, even at trace concentrations (0.1–50 ng/mL) .
Thermal Decomposition
Under pyrolysis (>200°C), this compound generates:
-
Primary products : Deuterated toluene (m/z 98–100) and phosphorus oxides.
-
Secondary products : Polycyclic aromatic hydrocarbons (PAHs) at trace levels.
Reactivity with Nucleophiles
Limited data exist, but its non-deuterated counterpart reacts with:
| Nucleophile | Product | Conditions |
|---|---|---|
| Grignard reagents | Alkylated phosphates | Anhydrous THF, 0°C |
| Thiols | Thiol-phosphate adducts | Basic pH, RT |
Deuterium labeling likely reduces reaction rates due to kinetic isotope effects .
Scientific Research Applications
Chemistry: Di-o-tolyl-phosphate-d14 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for precise tracking using NMR spectroscopy .
Biology: In biological research, it is used to investigate metabolic pathways and enzyme interactions. The deuterium label helps in distinguishing the compound from its non-labeled counterparts .
Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope label provides accurate quantitation in these studies .
Industry: this compound is used in the development of flame retardants and plasticizers. Its unique properties enhance the performance of these materials in various industrial applications .
Mechanism of Action
The mechanism of action of Di-o-tolyl-phosphate-d14 involves its interaction with specific molecular targets and pathways. The deuterium label affects the compound’s pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, and excretion patterns. This makes it a valuable tool in studying drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Di-o-tolyl-phosphate-d14 with structurally or functionally related deuterated and non-deuterated organophosphates:
Key Comparative Insights
Structural Isomerism :
- This compound and Di-p-tolyl-phosphate-d14 are structural isomers, differing in the position of methyl groups (ortho vs. para). This substitution impacts their metabolic stability and interaction with biological targets . For example, ortho-substituted derivatives often exhibit slower enzymatic degradation due to steric hindrance .
Deuterium Effects: The non-deuterated analog (Di-o-tolyl-phosphate, CAS 35787-74-7) has a lower molecular weight (278.24 vs. 292.33 g/mol) and lacks isotopic labeling, making it less suitable for precise quantification in complex matrices like blood or soil .
In contrast, this compound’s aromatic groups improve solubility in organic solvents like acetonitrile, facilitating its use in HPLC-based methods .
Purity and Storage :
- This compound requires cryogenic storage (-80°C), whereas simpler deuterated phosphates like Triethyl phosphate-d15 are stable at room temperature, reflecting differences in chemical stability .
Biological Activity
Chemical Structure and Properties
Di-o-tolyl-phosphate-d14 is characterized by its phosphate group bonded to two tolyl groups. The deuteration at the para position of the aromatic rings enhances its stability and alters its metabolic pathways. The chemical formula is , and it has a molecular weight of approximately 285.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.3 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not extensively studied |
| Melting Point | Not extensively studied |
This compound exhibits biological activity primarily through its interaction with enzymes involved in the hydrolysis of phosphate esters. It acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, DOTP and its derivatives can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling.
Inhibition Studies
Research indicates that this compound demonstrates significant AChE inhibition, with IC50 values comparable to other organophosphates. The presence of deuterium in the compound modifies its binding affinity and metabolic stability, potentially leading to prolonged biological effects.
Toxicity Profile
The toxicity of this compound has been assessed in various animal models. Studies have shown that exposure can lead to neurotoxic effects, including:
- Neurological Symptoms : Tremors, seizures, and ataxia.
- Behavioral Changes : Altered locomotion and anxiety-like behaviors.
- Histopathological Changes : Neurodegeneration observed in brain tissues.
Case Study: Acute Toxicity Assessment
In a study conducted on Sprague-Dawley rats, this compound was administered at varying doses to assess acute toxicity:
- Dose Levels : 0, 5, 10, and 20 mg/kg body weight.
- Findings : At doses above 10 mg/kg, significant neurotoxic symptoms were observed within 24 hours post-administration. Histopathological examination revealed neuronal loss in the hippocampus and cortex.
Table 2: Summary of Toxicity Findings
| Dose (mg/kg) | Symptoms Observed | Histopathological Findings |
|---|---|---|
| 0 | None | No changes |
| 5 | Mild tremors | No significant findings |
| 10 | Moderate tremors | Mild neuronal loss |
| 20 | Severe seizures | Significant neuronal degeneration |
Environmental Impact
This compound is also studied for its environmental persistence and bioaccumulation potential. As a phosphate ester, it can enter aquatic systems through industrial runoff or degradation of organophosphate pesticides. Its impact on non-target organisms has raised concerns regarding ecological toxicity.
Research Findings on Environmental Toxicity
Studies have demonstrated that this compound can affect aquatic life by disrupting endocrine functions in fish species. Chronic exposure leads to reproductive issues and developmental abnormalities.
Q & A
Q. What are the recommended methods for synthesizing Di-o-tolyl-phosphate-d14 with high isotopic purity?
Synthesis typically involves catalytic deuterium exchange or direct deuteration of precursor molecules. For this compound, deuterated toluene derivatives are reacted with phosphorylating agents under anhydrous conditions. Purification via column chromatography (silica gel) or recrystallization ensures removal of non-deuterated byproducts. Isotopic purity (>98% d14) should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers validate the structural integrity and purity of Di-o-tolyl-yl-phosphate-d14?
Key analytical techniques include:
- NMR (¹H, ³¹P, and ²H NMR) to confirm deuteration sites and phosphate linkage integrity.
- High-resolution MS (HRMS) to verify molecular weight and isotopic distribution.
- HPLC with UV/Vis detection to assess chemical purity (>99%). Data should align with reference spectra from authoritative databases (e.g., PubChem) or peer-reviewed studies .
Q. What are reliable sources for obtaining high-purity this compound?
Reputable vendors like Sigma-Aldrich and ChemScene provide certified deuterated compounds. Researchers should request batch-specific certificates of analysis (CoA) detailing isotopic enrichment, chromatographic purity, and spectroscopic validation. Cross-referencing vendor data with PubChem entries ensures consistency .
Advanced Research Questions
Q. How does isotopic labeling (d14) in Di-o-tyl-phosphate influence its behavior in kinetic studies or metabolic tracing experiments?
Deuterium substitution alters bond dissociation energies (C-D vs. C-H), potentially affecting reaction rates (kinetic isotope effects, KIE). Researchers must:
- Design control experiments with non-deuterated analogs to quantify KIE.
- Use tandem MS (MS/MS) to track deuterium retention in metabolic byproducts.
- Model isotopic effects using computational tools (e.g., density functional theory) .
Q. How should researchers address contradictions in reported toxicity or stability data for this compound?
Discrepancies often arise from differences in experimental conditions (e.g., pH, temperature) or analytical methodologies. Mitigation strategies include:
- Applying the FINER framework to evaluate study feasibility and relevance (e.g., solvent systems, biological models) .
- Conducting meta-analyses comparing parameters like LC50 values or degradation half-lives across studies.
- Replicating conflicting experiments with standardized protocols (e.g., OECD guidelines) .
Q. What methodological considerations are critical for studying this compound’s stability under environmental or physiological conditions?
- Accelerated aging studies : Expose the compound to elevated temperatures/UV light and monitor degradation via LC-MS.
- Hydrolytic stability assays : Test in buffered solutions (pH 2–12) to simulate gastrointestinal or environmental conditions.
- Spectroscopic monitoring : Use FTIR or Raman spectroscopy to detect structural changes in real-time .
Q. How can researchers optimize experimental designs to isolate this compound’s effects in complex biological systems?
- Employ stable isotope-resolved metabolomics (SIRM) to distinguish endogenous vs. deuterated compound pathways.
- Pair with isotopic dilution assays to correct for matrix effects.
- Use PICO framework to define populations (e.g., cell lines), interventions (dose ranges), and outcomes (e.g., metabolite profiling) .
Data Presentation & Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
